Piperazine, 1,4-bis(2-chloroethyl)-, dihydrochloride
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Overview
Description
Piperazine, 1,4-bis(2-chloroethyl)-, dihydrochloride: is a chemical compound with the molecular formula C8H16Cl2N2.2ClH and a molecular weight of 284.05 . It is known for its use in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by its two chloroethyl groups attached to the piperazine ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1,4-bis(2-chloroethyl)-, dihydrochloride typically involves the reaction of piperazine with 2-chloroethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Piperazine, 1,4-bis(2-chloroethyl)-, dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as ethanol or water, under mild to moderate temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed:
Substitution Reactions: The major products are substituted piperazine derivatives with various functional groups.
Oxidation and Reduction Reactions: The products vary depending on the specific reagents and conditions used but generally include different oxidation states of the piperazine ring.
Scientific Research Applications
Piperazine, 1,4-bis(2-chloroethyl)-, dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in studies involving cell biology and molecular biology, particularly in the investigation of cellular processes and pathways.
Mechanism of Action
The mechanism of action of Piperazine, 1,4-bis(2-chloroethyl)-, dihydrochloride involves its interaction with cellular components, particularly nucleophiles such as proteins and nucleic acids. The chloroethyl groups can form covalent bonds with these nucleophiles, leading to the modification of their structure and function. This interaction can affect various cellular pathways and processes, making the compound useful in research applications .
Comparison with Similar Compounds
Piperazine: A simpler compound with a similar piperazine ring structure but without the chloroethyl groups.
1,4-Bis(2-hydroxyethyl)piperazine: A compound with hydroxyethyl groups instead of chloroethyl groups, leading to different chemical properties and reactivity.
1,4-Bis(2-bromoethyl)piperazine: A compound with bromoethyl groups, which can undergo similar substitution reactions but with different reactivity compared to the chloroethyl derivative.
Uniqueness: Piperazine, 1,4-bis(2-chloroethyl)-, dihydrochloride is unique due to its chloroethyl groups, which provide distinct reactivity and chemical properties. These groups enable the compound to participate in specific chemical reactions and interactions that are not possible with other similar compounds .
Properties
CAS No. |
1428-92-8 |
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Molecular Formula |
C8H18Cl4N2 |
Molecular Weight |
284.0 g/mol |
IUPAC Name |
1,4-bis(2-chloroethyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C8H16Cl2N2.2ClH/c9-1-3-11-5-7-12(4-2-10)8-6-11;;/h1-8H2;2*1H |
InChI Key |
MCXYYCIMDPHKOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCl)CCCl.Cl.Cl |
Origin of Product |
United States |
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